1,2-Dithiole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
288-26-6 |
|---|---|
Molecular Formula |
C3H4S2 |
Molecular Weight |
104.20 g/mol |
IUPAC Name |
3H-dithiole |
InChI |
InChI=1S/C3H4S2/c1-2-4-5-3-1/h1-2H,3H2 |
InChI Key |
PCGDBWLKAYKBTN-UHFFFAOYSA-N |
SMILES |
C1C=CSS1 |
Canonical SMILES |
C1C=CSS1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dithiole Core Structures
Strategies for 3H-1,2-Dithiole-3-thione Synthesis
The formation of the 3H-1,2-dithiole-3-thione structure is most commonly achieved through the sulfuration of 1,3-dicarbonyl compounds, such as 3-oxoesters. mdpi.comnih.gov This approach has been refined over the years, leading to a variety of efficient protocols.
Sulfuration Reactions of 3-Oxoesters.mdpi.comnih.gov
The reaction of 3-oxoesters with sulfurating agents is a primary and widely utilized method for synthesizing 3H-1,2-dithiole-3-thiones. smolecule.com This transformation involves the introduction of sulfur atoms and subsequent cyclization to form the desired heterocyclic ring.
A foundational method for the synthesis of 3H-1,2-dithiole-3-thiones involves the use of Lawesson's reagent in conjunction with elemental sulfur. nih.gov This procedure, first described for unsubstituted and 2-monosubstituted 3-oxoesters, typically involves refluxing the reactants in a solvent like toluene (B28343), leading to nearly quantitative yields of the corresponding 3H-1,2-dithiole-3-thiones. mdpi.comnih.gov However, for certain substrates, such as 3-oxoesters bearing a pyrazinyl group, this method can result in significantly lower yields, sometimes as low as 39%. mdpi.comnih.gov
A direct comparison has shown that in several cases, alternative methods provide better yields than those achieved with Lawesson's reagent. google.com For instance, the synthesis of certain dithiolethiones from their corresponding 3-oxoesters demonstrated higher efficacy with other reagent systems. google.com
Table 1: Comparative Yields of 3H-1,2-Dithiole-3-thione Synthesis
| R¹ Group | R² Group | Yield with Lawesson's Reagent (%) |
|---|---|---|
| Me | H | 84 |
| Ph | H | 80 |
| t-Butyl | H | 79 |
| Me | i-Pr | 80 |
| —(CH₂)₄— | 73 | |
| Pyrazinyl | Me | 2.5 |
Data sourced from a comparative study of thionation methods. google.com
To improve upon existing methods, a combination of phosphorus pentasulfide (P₄S₁₀), elemental sulfur, and hexamethyldisiloxane (B120664) (HMDO) has been developed as a highly effective reagent system for converting 3-oxoesters to dithiolethiones. nih.govgoogle.com This approach generally provides higher yields compared to those obtained with Lawesson's reagent. nih.gov The addition of HMDO not only enhances the yield but also simplifies the workup process. mdpi.comnih.gov The optimal conditions often involve refluxing a xylene solution of the 3-oxoester with 0.6 moles of P₄S₁₀, 1 gram atom of sulfur, and 3 moles of HMDO per mole of the ester. google.com This method has proven successful for a range of 3-oxoesters, consistently producing high chromatographic yields. google.com
Table 2: Synthesis of 3H-1,2-Dithiole-3-thiones using P₄S₁₀/S₈/HMDO
| R¹ Group | R² Group | Reaction Time (hr) | HPLC Yield (%) | Isolated Yield (%) |
|---|---|---|---|---|
| Me | H | 1 | 98 | 80 |
| Et | H | 2 | 98 | 74 |
| Ph | H | 1 | 83 | 70 |
| t-Butyl | H | 8 | 93 | 83 |
| 1-Adamantyl | H | 5 | 78 | 70 |
| Ferrocenyl | H | 0.5 | 45 | 36 |
| Me | Me | 2 | 95 | 87 |
| Me | i-Pr | 2 | 86 | 72 |
| —(CH₂)₄— | 1 | 98 | 86 | |
| —(CH₂)₃— | 2 | 83 | 71 |
Data represents reactions conducted in refluxing xylene. google.com
In an effort to develop more cost-effective and straightforward procedures, modifications to the original Lawesson's reagent protocol have been explored. mdpi.comnih.gov One such modification involves replacing Lawesson's reagent with the less expensive phosphorus pentasulfide (P₄S₁₀) and, in some cases, omitting elemental sulfur to simplify purification. mdpi.comnih.gov It has been demonstrated that 2-(aryl)-3-oxo-3-(aryl)propanoates react with P₄S₁₀ in refluxing toluene to afford the corresponding 3H-1,2-dithiole-3-thiones in acceptable yields. mdpi.comnih.gov However, this method has its limitations, as the synthesis of 3-oxo-3-(pyrazin-2-yl)propanoates using this protocol still results in low yields, ranging from 5% to 16%. mdpi.comnih.gov
Utilization of Phosphorus Pentasulfide (P4S10) and Sulfur Mixtures with Hexamethyldisiloxane (HMDO)
Cyclization Approaches from α-Enolic Dithioesters.nih.gov
An alternative and effective strategy for the synthesis of 5-substituted 3H-1,2-dithiole-3-thiones involves the cyclization of α-enolic dithioesters. mdpi.comnih.gov This method offers a different synthetic entry point, starting from a substrate that already contains a dithiocarboxylate functionality.
A notable development in this area is the use of a combination of elemental sulfur and indium(III) chloride (InCl₃) to promote the cyclization of α-enolic dithioesters. mdpi.comnih.gov This reaction is typically carried out at 90 °C under solvent-free conditions and open to the air, providing 3H-1,2-dithiole-3-thiones in good to excellent yields. mdpi.comnih.govchim.itacs.org A key advantage of this one-pot procedure is its excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the phenyl ring, such as OMe, Me, Cl, Br, and CF₃ at various positions. mdpi.comnih.gov The mechanism is believed to involve the formation of new S-S and C-S bonds with in situ generated open-chain intermediates, followed by intramolecular heterocyclization. researchgate.net
DABCO-Mediated Self-Coupling Processes
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a mediator has proven effective in the synthesis of 1,2-dithiole derivatives. One notable application involves the self-coupling of α-enolic dithioesters. acs.orgchim.it This approach, conducted in the open air, facilitates the formation of two new carbon-sulfur bonds and a new ring in a single, continuous operation. The reactions proceed smoothly to afford the sulfur-rich heterocycles in good to excellent yields. acs.orgchim.it This method is advantageous due to its operational simplicity, scalability to the gram scale, and tolerance of a broad range of functional groups, all while using inexpensive and readily available reagents. acs.orgchim.it
Another significant DABCO-mediated process involves its complex with disulfur (B1233692) dichloride (S₂Cl₂). This complex serves as a potent sulfurating agent. For instance, pentathiepinopyrroles react with the S₂Cl₂-DABCO complex to produce bis(1,2-dithiolo)pyrroles in high yields. mdpi.comresearchgate.net It is proposed that the complex reacts with methyl groups as an electrophilic reagent, initiating a complex cascade transformation to yield the final product. mdpi.comresearchgate.net This method has also been successfully applied to the synthesis of mdpi.comCurrent time information in Bangalore, IN.dithiolo[4,3-b]indole-3(4H)-thiones from substituted indoles in a one-pot, three-step protocol. soton.ac.uk
Annulation Reactions Involving Alkynes
Annulation reactions involving alkynes represent a versatile strategy for constructing the this compound core. These methods often involve the use of a sulfur source and a catalyst to facilitate the cyclization process.
A copper-catalyzed aerobic oxidative sulfuration and annulation of propargylamines with elemental sulfur provides an efficient route to 5-aryl-3H-1,2-dithiole-3-thiones. mdpi.comresearchgate.net This tandem reaction involves the cleavage of the C-N bond and the formation of multiple C-S bonds. mdpi.comresearchgate.net The reaction demonstrates good to excellent yields and tolerates both electron-rich and electron-poor aryl and hetaryl groups. mdpi.comresearchgate.net The proposed mechanism includes the copper-catalyzed oxidative dehydrogenation of the propargylamine, followed by the disproportionation of elemental sulfur. mdpi.comresearchgate.net Subsequent nucleophilic additions of the resulting sulfur species to the carbon-carbon triple bond, followed by copper-catalyzed dehydrogenative oxidation and hydrolysis, lead to the formation of the this compound ring. mdpi.comresearchgate.net
| Reactant | Catalyst | Oxidant | Product | Yield |
| N-Phenylpropargylamines | CuBr | Air | 5-Aryl-3H-1,2-dithiole-3-thiones | Good to Excellent |
| Primary Amines & Alkynes | CuBr₂/TBHP | TBHP | Secondary Propargylamines | Good |
This table summarizes the copper-catalyzed reactions for the synthesis of dithiole derivatives and related compounds.
A metal-free annulation reaction of alkynylnitriles with thiocarboxylic acids, mediated by the ionic liquid [BMIM]Br, offers a practical and straightforward route to 3-acylimino-3H-1,2-dithiol derivatives. researchgate.netacs.orgnih.govfigshare.com This method provides rapid access to a library of these dithiole derivatives in moderate to good yields. researchgate.netacs.orgnih.govfigshare.com Mechanistic studies suggest that the reaction proceeds through the addition of a benzoyldithio anion to the alkynylnitrile, followed by an annulation reaction involving a disulfide intermediate. researchgate.netacs.orgnih.govfigshare.com
Copper-Catalyzed Oxidative Dehydrogenation of Propargylamines
Syntheses from Tertiary Isopropylamines and Disulfur Dichloride
The reaction of tertiary isopropylamines with disulfur dichloride (S₂Cl₂) presents a method for the synthesis of 1,2-dithioles. mdpi.comresearchgate.net This approach is a notable alternative to methods that use elemental sulfur. The reactivity of disulfur dichloride is diverse and plays a key role in this transformation. mdpi.com For example, the reaction of N-(2-phthalimidoethyl)-N-alkylisopropylamines with a mixture of disulfur dichloride and DABCO, followed by treatment with triethylamine, yields 5-chloro-1,2-dithiole-3-thiones. mdpi.com The key step is believed to be the insertion of two sulfur atoms from the S₂Cl₂/DABCO complex between activated C-H bonds. beilstein-journals.org
Ring-Closing Strategies from Cyclopropenthione Derivatives
A novel and highly efficient method for synthesizing this compound-3-thiones involves a [3+2] cycloaddition of cyclopropenthione derivatives with elemental sulfur. researchgate.net This reaction is typically carried out in the presence of potassium fluoride (B91410) in DMF under an air or oxygen atmosphere. researchgate.net The key features of this protocol include high efficiency, good regioselectivity, and a broad substrate scope. researchgate.netresearchgate.net The proposed mechanism involves the attack of elemental sulfur on the positively charged carbon atom of the cyclopropenthione derivative, followed by a ring-opening and cyclization sequence to form the dithiolethione. researchgate.net
Heteroannulation for Fused Systems (e.g., Dithiolo[3,4-b]pyridines, Dithiolo[3,4-c]quinolines)
Heteroannulation reactions are crucial for the synthesis of fused this compound systems, which are of interest for their potential biological activities.
Dithiolo[3,4-b]pyridines: These fused systems can be synthesized via the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides or through a three-component reaction of aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of an amine catalyst like morpholine. mdpi.comresearchgate.net Density functional theory (DFT) calculations have shown that the rate-limiting step is the cyclization process that forms the 1,4-dihydropyridine (B1200194) ring. mdpi.com
| Reactants | Catalyst | Product |
| Dithiomalondianilide, 3-Aryl-2-cyanoacrylamides | Morpholine | mdpi.comCurrent time information in Bangalore, IN.dithiolo[3,4-b]pyridine-5-carboxamides |
| Aromatic Aldehydes, Cyanoacetamide, Dithiomalondianilide | Morpholine | mdpi.comCurrent time information in Bangalore, IN.dithiolo[3,4-b]pyridine-5-carboxamides |
This table illustrates the multicomponent reactions for the synthesis of dithiolo[3,4-b]pyridines.
Dithiolo[3,4-c]quinolines: The synthesis of 4,5-dihydro-1H- mdpi.comCurrent time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thione derivatives has been developed and these compounds have been investigated as protein kinase inhibitors. mdpi.commdpi.comresearchgate.net The synthesis can involve multiple steps, including the formation of the quinoline (B57606) core followed by the introduction of the dithiolo ring. smolecule.com Further functionalization, such as N-acylation, can be achieved by reacting the dithioloquinoline core with various carbonyl chlorides. mdpi.com
Derivatization and Functionalization of the this compound Ring
The this compound ring is a versatile scaffold that allows for a variety of chemical modifications. These derivatization and functionalization reactions are crucial for synthesizing new compounds with specific properties and for exploring their potential applications. Methodologies have been developed to introduce acyl, hydroxyiminoalkyl, alkylthio, and halogen substituents, as well as to form related saturated ring systems like 1,2-dithiolanes.
Synthesis of 5-(1-Hydroxyiminoalkyl)-1,2-dithiole-3-thiones and 5-Acyl-1,2-dithiole-3-thiones
An efficient, general synthetic route has been established for 5-(1-hydroxyiminoalkyl)-1,2-dithiole-3-thiones and their subsequent conversion to 5-acyl-1,2-dithiole-3-thiones. tandfonline.comtandfonline.comrsc.org This method utilizes the reactivity of 5-alkyl-1,2-dithiole-3-thiones, which is comparable to that of 2- and 4-methyl pyridines. tandfonline.com
Furthermore, 5-acyl-1,2-dithiole-3-ones can be prepared through the oxidation of the corresponding 5-acyl-1,2-dithiole-3-thiones using mercuric acetate (B1210297) in acetic acid. researchgate.nettandfonline.com This reaction effectively replaces the thione sulfur atom with an oxygen atom to yield the carbonyl derivative. researchgate.net
| Starting Material (5-Alkyl-1,2-dithiole-3-thione) | Intermediate (5-(1-Hydroxyiminoalkyl)-1,2-dithiole-3-thione) | Final Product (5-Acyl-1,2-dithiole-3-thione) | Overall Yield |
|---|---|---|---|
| 5-Methyl-1,2-dithiole-3-thione | 5-(1-Hydroxyiminomethyl)-1,2-dithiole-3-thione | 5-Formyl-1,2-dithiole-3-thione | Satisfactory |
| 5-Ethyl-1,2-dithiole-3-thione | 5-(1-Hydroxyiminoethyl)-1,2-dithiole-3-thione | 5-Acetyl-1,2-dithiole-3-thione | Satisfactory |
| 5-Propyl-1,2-dithiole-3-thione | 5-(1-Hydroxyiminopropyl)-1,2-dithiole-3-thione | 5-Propionyl-1,2-dithiole-3-thione | Satisfactory |
Formation of 1,2-Dithiolane (B1197483) Derivatives
The 1,2-dithiolane ring system, a saturated analog of this compound, is a key structural feature in bioactive molecules like lipoic acid. acs.org Synthetic routes have been developed to produce functionalized 1,2-dithiolane derivatives, often starting from acyclic precursors.
A general synthetic pathway to 1,2-dithiolanes has been established from 1,3-diols. tandfonline.com This method provides a versatile approach to creating the five-membered disulfide ring. Another important strategy involves the synthesis of dithiol precursors followed by oxidative cyclization. For example, the synthesis of an N- and C-protected derivative of (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp) was achieved starting from a dimesylate. acs.org The dimesylate was treated with potassium thiolacetate to give a bis-mercaptoacetyl derivative. acs.org Subsequent alkaline hydrolysis afforded a dimercaptoleucine derivative, which was then oxidized with iodine to furnish the final 1,2-dithiolane product in nearly quantitative yield. acs.org This redox-active amino acid can be easily reduced back to its dimercapto form. acs.org
| Compound Name | Precursor Type | Key Synthetic Step |
|---|---|---|
| cis-3,5-bis(Dimethylaminomethyl)-1,2-dithiolane | 1,3-Diol | Conversion of hydroxyl groups to mercapto groups and subsequent oxidation |
| 4-Isopropyl-1,2-dithiolane | 1,3-Diol | Conversion of hydroxyl groups to mercapto groups and subsequent oxidation |
| (S)-2-Amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp) Derivative | Dimesylate | Iodine oxidation of a 5,5'-dimercaptoleucine derivative acs.org |
Introduction of Various Substituents (e.g., Halogens, Alkylthio Groups)
The introduction of halogen atoms and alkylthio groups onto the this compound ring is a key functionalization strategy. For instance, 5-(alkylthio or arylthio)-3H-1,2-dithiol-3-one derivatives can be prepared in moderate to good yields from the corresponding 5-(R,S)-3H-1,2-dithiol-3-thione compounds. researchgate.net The reaction is typically carried out using mercuric acetate in glacial acetic acid, which facilitates the exchange of the thione sulfur for a carbonyl oxygen without oxidizing the alkylthio or arylthio group. researchgate.net Attempts to use other oxidants like potassium permanganate (B83412) resulted in decomposition products. researchgate.net
The synthesis of 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones has also been achieved by reacting dialkyl malonates with a mixture of elemental sulfur and P₂S₅. mdpi.com
Halogenated derivatives, such as 5-chloro-1,2-dithiole-3-ones and 4-aryl-5-chloro-3H-1,2-dithiole-3-thiones, have also been synthesized and studied. researchgate.netnih.gov Halogens are generally considered deactivating groups in electrophilic substitution reactions due to their inductive electron-withdrawing effect. libretexts.org
| Substituent (R) in Starting Thione | Product: 5-(R-thio)-3H-1,2-dithiol-3-one | Yield |
|---|---|---|
| Butyl | 5-(Butylthio)-3H-1,2-dithiol-3-one | Moderate to Good |
| Ethyl | 5-(Ethylthio)-3H-1,2-dithiol-3-one | Moderate to Good |
| Phenyl | 5-(Phenylthio)-3H-1,2-dithiol-3-one | Moderate to Good |
| p-Chlorophenyl | 5-(p-Chlorophenylthio)-3H-1,2-dithiol-3-one | Moderate to Good |
| p-Bromophenyl | 5-(p-Bromophenylthio)-3H-1,2-dithiol-3-one | Moderate to Good |
| p-Methoxyphenyl | 5-(p-Methoxyphenylthio)-3H-1,2-dithiol-3-one | Moderate to Good |
Reaction Mechanisms and Chemical Transformations of 1,2 Dithiole Systems
Mechanistic Studies of Cycloaddition Reactions
Cycloaddition reactions involving 1,2-dithiole derivatives are powerful methods for constructing more complex heterocyclic frameworks. The unique electronic structure of the this compound ring and its exocyclic substituents, particularly in this compound-3-thiones, allows them to act as synthons for various cycloaddition processes.
The reaction between this compound-3-thiones and activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for the synthesis of 1,3-dithioles. This transformation is generally understood to proceed through a [3+2] cycloaddition mechanism. The this compound-3-thione acts as a 1,3-dipolar species, where the exocyclic sulfur and the adjacent ring sulfur atom participate in the cycloaddition with the alkyne.
The initial step involves the formation of a spiro-bicyclic intermediate. This intermediate is typically unstable and undergoes a subsequent rearrangement to yield the final 1,3-dithiole product. The rearrangement often involves the cleavage of the weak S-S bond within the original this compound ring, followed by the formation of a new, more stable 1,3-dithiole ring system. The reaction's regioselectivity is influenced by the electronic nature of the substituents on both the this compound-3-thione and the alkyne.
For instance, the reaction of 5-phenyl-1,2-dithiole-3-thione with DMAD results in the formation of a 1,3-dithiole derivative. This reaction showcases the versatility of this compound-3-thiones as building blocks in heterocyclic synthesis.
While extensive research on the intermolecular cycloadditions of 1,2-dithioles is well-documented, intramolecular variants also offer strategic pathways to complex fused heterocyclic systems. These reactions involve a this compound system tethered to an alkyne moiety.
In certain intramolecular cycloadditions, the activation of the system can be achieved through the protonation of a vinyl group attached to the this compound core. This protonation event can lead to the formation of a reactive dithiolium ion. The generation of this cationic species enhances the electrophilicity of the dithiole ring, facilitating the intramolecular attack by the tethered alkyne. This strategy effectively lowers the activation energy for the cycloaddition process.
The mechanism of intramolecular alkyne-dithiolium cycloadditions can be either concerted or stepwise. In a concerted pathway, the bond formation occurs in a single transition state without the formation of any intermediate. Conversely, a stepwise mechanism involves the formation of one or more intermediates. The operative pathway is often dictated by the geometry of the tether connecting the alkyne and the dithiolium ion, as well as the nature of the substituents. Computational studies are often employed to delineate the energetic profiles of both potential pathways and to predict the favored mechanism.
Intramolecular Alkyne–Dithiolium Cycloaddition
Protonation on Vinyl Group Activation to Dithiolium Ion
Ring Transformations and Rearrangement Processes
This compound systems are known to undergo a variety of ring transformations and rearrangements, leading to the formation of other important heterocyclic structures. These reactions often proceed under thermal or photochemical conditions and can be influenced by the presence of other reagents.
This compound-3-thiones can be converted into their corresponding 1,2-dithiol-3-ones through oxidation or by reaction with specific reagents that facilitate the exchange of the exocyclic sulfur atom for an oxygen atom.
Furthermore, this compound-3-thiones can undergo ring expansion reactions to form six-membered heterocyclic systems. For example, in the presence of certain dienophiles, they can rearrange to form 1,3-dithiin-4-thiones. This transformation likely involves a complex sequence of bond cleavage and bond formation, highlighting the chemical versatility of the this compound scaffold.
Another notable rearrangement is the conversion of this compound-3-thiones into 1,3-dithiole-2-thiones. This can occur through various mechanisms, including photochemical isomerization or thermally induced rearrangements. These transformations underscore the dynamic nature of the sulfur-sulfur bond and the ability of the this compound ring to serve as a precursor to a diverse array of sulfur-containing heterocycles.
Replacement of Sulfur Atoms to Form Carbon- and Carbon-Nitrogen Containing Moieties
The this compound ring can undergo transformations where one or both sulfur atoms are replaced by carbon or carbon-nitrogen fragments, leading to the formation of different heterocyclic systems. mdpi.comnih.govresearchgate.net These reactions often proceed with the extrusion of a sulfur atom. mdpi.com
A notable example involves the reaction of 3H-benzo[c] uzh.chchemicalbook.comdithiole-3-thione with an excess of 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) at room temperature. mdpi.com This reaction results in the formation of pyrazino[2,1-b] uzh.chtandfonline.comthiazine in a 64% yield, demonstrating a carbon-nitrogen bond insertion with sulfur atom replacement. mdpi.com Similarly, the reaction of 4-phenyl-1,2-dithiole-3-thione with nitriles containing a reactive methylene (B1212753) group, such as 2-cyanomethyl-benzothiazole and -benzimidazole, in the presence of triethylamine, leads to the replacement of a sulfur atom by a C-C bond. researchgate.net This process, driven by the initial nucleophilic attack at the C-5 position of the dithiole ring, yields imino-2H-thiopyran-2-thiones. researchgate.net
These transformations highlight the utility of this compound-3-thiones as precursors for a variety of other heterocyclic structures through ring-opening and recyclization pathways. mdpi.comresearchgate.net
| This compound Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 3H-Benzo[c] uzh.chchemicalbook.comdithiole-3-thione | 3,4-Dihydropyrrolo[1,2-a]pyrazine | Pyrazino[2,1-b] uzh.chtandfonline.comthiazine | mdpi.com |
| 4-Phenyl-1,2-dithiole-3-thione | 2-Cyanomethyl-benzimidazole | Imino-2H-thiopyran-2-thione derivative | researchgate.net |
| 4-Phenyl-1,2-dithiole-3-thione | 2-Cyanomethyl-benzothiazole | Imino-2H-thiopyran-2-thione derivative | researchgate.net |
Reactivity with Reactive Intermediates
1,2-Dithioles exhibit diverse reactivity towards various transient species, including carbenes, sulfenes, and zwitterionic thiolates. These reactions often lead to ring enlargement, cycloaddition, or the formation of new heterocyclic systems.
The interaction of 1,2-dithioles with carbenes and their metal complexes is a significant area of their reactivity, leading to synthetically useful products through distinct pathways like S-S bond insertion and cycloaddition. uzh.chcdnsciencepub.com
A characteristic reaction of this compound-3-thiones is the ring enlargement that occurs upon treatment with metal carbene complexes. uzh.ch Specifically, when this compound-3-thiones are reacted with Fischer carbene complexes, such as chromium-complexed methoxybenzylidene, the carbene fragment inserts into the S-S bond. mdpi.comuzh.ch This insertion leads to the formation of six-membered 4H-1,3-dithiin-4-thiones. uzh.chnih.gov The reaction proceeds via the insertion of the carbenic carbon into the disulfide bond adjacent to the thione group. nih.gov This transformation is not observed with the corresponding 1,2-dithiol-3-one, indicating the thione group's critical role in this reactivity. mdpi.com The reaction of naphtho[1,8-cd]-1,2-dithiole with carbenes also results in insertion products into the disulfide bond. cdnsciencepub.com
| This compound Reactant | Carbene Source | Product Type | Reference |
|---|---|---|---|
| This compound-3-thiones | Chromium-complexed methoxybenzylidene (Fischer Carbene) | 4H-1,3-Dithiin-4-thiones | mdpi.comuzh.ch |
| Tricyclic bis uzh.chchemicalbook.comdithiolo[3,4-d][4,3-b]pyrrol-3-one derivatives | Fischer Carbene Complexes | 1,3-Dithiin dithioortho esters | nih.gov |
| Naphtho[1,8-cd]-1,2-dithiole | Carbene reagents | S-S bond insertion product | cdnsciencepub.com |
In contrast to S-S bond insertion, certain carbene complexes react with this compound-3-thiones via formal [3+2]-cycloaddition. uzh.ch A notable example is the reaction of this compound-3-thiones with a phenylethynyl Fischer chromium complex. mdpi.comuzh.ch In this case, the carbene complex's triple bond acts as a dipolarophile, reacting with the S(2)–C=S fragment of the dithiolethione. uzh.ch This process is highly regioselective and concerted, yielding complexed dithiafulvene derivatives. uzh.ch Subsequent decomplexation affords the corresponding dithiafulvenes. uzh.ch DFT computational studies have confirmed that this reaction proceeds through a concerted and completely regioselective pathway, favoring the formation of (Z)-1,3-dithiafulvene isomers as the kinetically preferred products. uzh.ch
Pyridinium 1,4-zwitterionic thiolates, which are stable and readily available, react with sulfenes generated in situ from alkanesulfonyl chlorides to produce this compound derivatives. acs.orgmdpi.com This reaction demonstrates two distinct modes depending on the substituent on the sulfene (B1252967) precursor. acs.orgorganic-chemistry.orgacs.orgnih.gov
When alkylmethanesulfonyl chlorides are used, the reaction proceeds via a formal [3+2] pathway to yield 3H-1,2-dithiole 2,2-dioxides. acs.orgmdpi.comorganic-chemistry.org The proposed mechanism involves the initial generation of the sulfene, followed by a nucleophilic attack from the 1,4-zwitterionic thiolate to form a thiosulfonate intermediate. acs.org This intermediate then undergoes cyclization to form the five-membered 3H-1,2-dithiole 2,2-dioxide ring. acs.orgmdpi.com The reaction is efficient, with yields reported to be as high as 94-98%. acs.orgmdpi.com This protocol has been successfully applied to gram-scale synthesis with little loss of yield. acs.org In contrast, when arylmethanesulfonyl chlorides are used as sulfene precursors, the reaction follows a different, stepwise [(5 + 2) − 1] pathway, leading to seven-membered 1,9a-dihydropyrido[2,1-c] uzh.chcdnsciencepub.comthiazines instead of this compound derivatives. acs.orgorganic-chemistry.orgnih.gov
| Thiolate Reactant | Sulfene Precursor | Reaction Pathway | Product | Reference |
|---|---|---|---|---|
| Pyridinium 1,4-zwitterionic thiolate | Alkylmethanesulfonyl chloride (e.g., 1-propanesulfonyl chloride) | Formal [3+2] | 3H-1,2-Dithiole 2,2-dioxide | acs.orgmdpi.comorganic-chemistry.org |
| Pyridinium 1,4-zwitterionic thiolate | Phenylmethanesulfonyl chloride | Stepwise [(5+2)-1] | 1,9a-Dihydropyrido[2,1-c] uzh.chcdnsciencepub.comthiazine | acs.orgnih.gov |
Reactions with Electrophilic and Nucleophilic Carbenes and Metal Carbene Complexes
S-S Bond Insertion and Ring Enlargement Phenomena
Redox Chemistry of 1,2-Dithioles
The redox behavior of this compound systems is a key aspect of their chemistry, underpinning their roles in biological systems (e.g., lipoic acid) and materials science. acs.org The 1,2-dithiolylium cation is a stable, aromatic 6-π-electron system, representing an oxidized state of the this compound ring. tandfonline.com
The redox chemistry of dithiolene radicals has been investigated using cyclic voltammetry and chemical reactivity studies. rsc.org For a stable anionic dithiolene radical, cyclic voltammetry reveals two quasi-reversible, diffusion-controlled events corresponding to the [L⁰/L•⁻] and [L•⁻/L²⁻] ligand reduction processes. rsc.org
The one-electron reduction and oxidation of these species have been demonstrated through chemical reactions. rsc.org
Reduction : The reaction of an anionic dithiolene radical with a one-electron reducing agent like cobaltocene (B1669278) (Cp₂Co) or potassium graphite (B72142) (KC₈) results in the formation of a dimeric dithiolate, the one-electron reduction product. rsc.org The reduction of the 1,2-dithiolane (B1197483) ring in α-amino acid derivatives to the corresponding dimercaptan has also been shown, highlighting the reversible nature of this redox system. acs.org
Oxidation : Conversely, one-electron oxidation of the anionic dithiolene radical with an oxidant such as trityl tetrafluoroborate (B81430) (Ph₃C⁺BF₄⁻) or molecular oxygen (O₂) yields a neutral dithiolene dimer. rsc.org
These studies demonstrate that the this compound moiety can readily participate in single-electron transfer processes, allowing access to multiple oxidation states (neutral, radical anion, and dianion), which is fundamental to its diverse applications. rsc.org
Oxidation Pathways to 1,2-Dithiolylium Salts
The oxidation of this compound-3-thiones is a well-established method for preparing 1,2-dithiolylium salts, which are valuable precursors for a range of this compound derivatives. researchgate.netresearchgate.net A long-standing and commonly used oxidizing agent for this transformation is peracetic acid. researchgate.netresearchgate.netresearchgate.net The oxidation process can lead to two distinct series of 1,2-dithiolylium salts. In one series, the exocyclic thione sulfur atom is retained in the final salt structure. researchgate.netresearchgate.net In the other series, this sulfur atom is substituted by other groups, such as a halogen or hydrogen. researchgate.netresearchgate.net
The formation of 1,2-dithiolylium salts is not limited to the oxidation of pre-existing this compound rings. Ring-fused 1,2-dithiolylium salts have been synthesized from cyclopalladated complexes. rsc.org This method involves the substitution of a sulfur atom for the (R2NCS2Pd) group in complexes derived from ligands containing Ar–C=S or Ar–C=N– substructures. rsc.org The transformation can be achieved by reacting the complexes with thiocyanogen (B1223195) followed by perchloric acid, or with morpholine-N-sulphenyl chloride. rsc.org
Furthermore, the oxidation of dithiomalondianilide with iodine can produce a 1,2-dithiol intermediate, which is a precursor in the synthesis of more complex heterocyclic systems containing the this compound moiety. mdpi.com It has been suggested that in certain reactions, atmospheric oxygen can act as the oxidizing agent to form the 1,2-dithiol ring. mdpi.com
Proton Reduction Reaction Catalysis by Metal Bis-1,2-dithiolate Complexes
Metal bis-1,2-dithiolate complexes have emerged as effective catalysts for the proton reduction reaction (PRR), a critical process for hydrogen (H₂) evolution. These complexes, particularly those involving nickel, mimic the sulfur-rich environment found in the active sites of [NiFe] hydrogenases. nih.gov The catalytic cycle generally involves a series of electron transfer (E) and chemical (C) steps, often following an ECEC or a CE mechanism. nih.govpnas.org
In a typical ECEC mechanism, the metal complex is first reduced, often to a dianionic state, which is then protonated. pnas.org A subsequent reduction and another protonation event lead to the formation and release of H₂. pnas.org For instance, cobalt dithiolene complexes are proposed to operate via an ECEC mechanism where the complex is initially reduced, followed by rapid protonation. pnas.org
Studies on homoleptic monoanionic nickel bis-1,2-dithiolate complexes have provided detailed mechanistic insights. nih.govnih.gov Using ligands such as benzene-1,2-dithiolate (bdt²⁻), toluene-3,4-dithiolate (tdt²⁻), and maleonitriledithiolate (mnt²⁻), it has been shown that these complexes are active electrocatalysts for the hydrogen evolution reaction. nih.govnih.gov Density Functional Theory (DFT) calculations, in agreement with experimental data, suggest that the catalytic cycle for these nickel complexes involves the following key steps: nih.govnih.gov
Reduction: The monoanionic catalyst is reduced to the dianionic form. nih.gov
Protonation: The dianionic species is protonated at one of the sulfur atoms. nih.gov
Second Protonation/Reduction: This is followed by a second protonation and reduction, or vice versa, leading to a direduced-diprotonated intermediate. nih.gov
H₂ Evolution: Hydrogen gas evolves from this intermediate, possibly through a distorted nickel hydride species, regenerating the monoanionic catalyst. nih.govnih.gov
The electronic properties of the dithiolene ligands significantly influence the catalytic activity. Electron-donating substituents on the dithiolene rings tend to enhance the catalytic activity of the corresponding nickel complexes, while strong electron-withdrawing groups like cyano (-CN) can diminish it. nih.gov For example, the methyl group in the toluene-3,4-dithiolate ligand, being electron-donating, makes the sulfur atoms more electron-rich, which can facilitate the protonation step. nih.gov
The table below summarizes the catalytic performance of several nickel bis-1,2-dithiolate complexes in the proton reduction reaction.
| Complex | Ligand | Turnover Number (TON) | Faradaic Yield for H₂ | Overpotential (mV) |
| Ni(bdt)₂ | benzene-1,2-dithiolate (bdt²⁻) | 113 | - | - |
| Ni(tdt)₂ | toluene-3,4-dithiolate (tdt²⁻) | 158 | 88% | 467 |
| Ni(mnt)₂ | maleonitriledithiolate (mnt²⁻) | 6 | - | - |
| Data sourced from studies on electrocatalytic hydrogen evolution with trifluoroacetic acid as the proton source in acetonitrile. nih.govnih.gov |
Photochemical Transformations of this compound-3-thiones
The photochemistry of this compound-3-thiones has been investigated, particularly in the context of their reactions with olefins. researchgate.netresearchgate.netrsc.org When irradiated in the presence of olefins, this compound-3-thiones can undergo photochemical reactions to form 1,3-dithiolans. rsc.org For example, the photoreactions of 5-phenyl-1,2-dithiole-3-thione and 4,5-diphenyl-1,2-dithiole-3-thione with various olefins lead to the formation of 2-thiobenzoylmethylene- and 2-(α-thiobenzoylbenzylidene)-1,3-dithiolans, respectively, in good yields. rsc.org
A key characteristic of these photoreactions is their non-stereospecificity with respect to the olefin. rsc.org For instance, the reaction of 5-phenyl-1,2-dithiole-3-thione with both cis- and trans-but-2-ene results in a mixture of two isomeric dithiolans. rsc.org This lack of stereospecificity suggests a mechanism involving a diradical intermediate. rsc.org In the absence of an olefin, this compound-3-thiones are generally stable under photochemical conditions, unlike some related sulfur heterocycles. rsc.org
The table below lists some of the compounds involved in the photochemical transformations of this compound-3-thiones.
| Reactant | Olefin | Product |
| 5-phenyl-1,2-dithiole-3-thione | General olefin | 2-thiobenzoylmethylene-1,3-dithiolan |
| 4,5-diphenyl-1,2-dithiole-3-thione | General olefin | 2-(α-thiobenzoylbenzylidene)-1,3-dithiolan |
| 5-phenyl-1,2-dithiole-3-thione | cis-but-2-ene | Mixture of isomeric dithiolans |
| 5-phenyl-1,2-dithiole-3-thione | trans-but-2-ene | Mixture of isomeric dithiolans |
Electronic Structure and Advanced Theoretical Investigations
Quantum Chemical Methodologies for 1,2-Dithiole Analysis
Quantum chemical calculations are a cornerstone for analyzing the geometric and electronic structures of this compound derivatives. tandfonline.com These methods range from computationally efficient semi-empirical techniques to more rigorous and accurate ab initio and density functional theory approaches.
Density Functional Theory (DFT) has become a popular and powerful tool for investigating the molecular properties of this compound systems. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex derivatives. bioinfopublication.orgmdpi.com DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully applied to calculate a variety of quantum chemical descriptors for this compound-3-thione derivatives. researchgate.netresearchgate.net These calculations provide insights into molecular orbital interactions, geometric parameters such as bond lengths and angles, and electronic driving forces that govern molecular behavior. mdpi.com The accuracy of DFT is crucial and depends on the appropriate selection of functionals and basis sets. mdpi.com For instance, DFT has been used to study the electronic structure and properties of this compound-3-one and this compound-3-thione derivatives, often in combination with other methods for validation. tandfonline.combioinfopublication.orgresearchgate.net
Alongside DFT, other computational methodologies are frequently employed. Geometries of this compound derivatives are often first optimized using methods like molecular mechanics (MM+) before being re-optimized with semi-empirical methods like PM3. bioinfopublication.org The PM3 method has been specifically validated for studying the electronic and geometric structures of this compound-3-thiones and this compound-3-ones, showing satisfactory results when compared to experimental data and higher-level calculations. tandfonline.com
More computationally intensive ab initio methods, such as Hartree-Fock (HF) calculations with basis sets like 6-311++G(d,p) or 6-31G*, are also used. tandfonline.combioinfopublication.org These methods, often used in conjunction with DFT, serve to confirm and validate results like net charge distributions and geometric parameters. tandfonline.comresearchgate.net The combination of these different theoretical approaches provides a comprehensive and reliable understanding of the molecular structure and properties of the this compound system. bioinfopublication.orgresearchgate.net
Density Functional Theory (DFT) Applications
Molecular Orbital Analysis and Electronic Properties
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of molecules.
For this compound derivatives, particularly this compound-3-thione, analysis of the frontier orbitals reveals specific characteristics. The HOMO is often concentrated on the dithiolethione ring and the exocyclic thione sulfur atom (S3), with some delocalization along the S1-C5 and S2-C3-C4 bonds. bioinfopublication.orgbioinfopublication.org In contrast, the LUMO tends to be distributed over the entire molecule. bioinfopublication.orgbioinfopublication.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally corresponds to higher chemical reactivity. bioinfopublication.orgbioinfopublication.org For example, studies on substituted this compound-3-thiones have shown that dicyano-1,2-dithiole-3-thione has the smallest HOMO-LUMO gap among a series of derivatives, indicating it is the most reactive. bioinfopublication.orgbioinfopublication.org
| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) |
|---|---|---|---|
| This compound-3-thione | -0.252 | -0.079 | 0.173 |
| 4-ethyl-1,2-dithiole-3-thione | -0.237 | -0.118 | 0.119 |
| 5-cyano-1,2-dithiole-3-thione | -0.236 | -0.120 | 0.116 |
| dicyano-1,2-dithiole-3-thione | - | - | 0.113 |
| dichloro-1,2-dithiole-3-thione | - | - | - |
Note: Data extracted from computational studies on this compound-3-thione derivatives. bioinfopublication.orgresearchgate.netbioinfopublication.org A direct comparison for dicyano- and dichloro-derivatives was noted for reactivity based on the gap, though specific HOMO/LUMO values were not provided in the snippet. bioinfopublication.org
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and interpret the wavefunction in terms of classic Lewis structures, including lone pairs and bonds. uni-muenchen.dewisc.edu This analysis examines interactions between filled (donor) and empty (acceptor) orbitals to quantify hyperconjugative interactions and charge delocalization. uni-muenchen.deijarset.com For the this compound system, NBO analysis helps in understanding the distribution of electrons and the nature of the bonding, particularly the π-electron system. bioinfopublication.orgbioinfopublication.org The analysis provides details on net atomic charges, which are crucial for identifying potential sites for nucleophilic or electrophilic attack. bioinfopublication.orgresearchgate.net For instance, in substituted this compound-3-thiones, the carbon at the C-5 position can show a significant positive charge, making it a favorable site for nucleophilic attack. bioinfopublication.orgbioinfopublication.org
Substituents have a profound effect on the electronic properties of the this compound ring. Electron-donating groups, such as methyl and ethyl, tend to increase the energy of the HOMO with little effect on the LUMO. bioinfopublication.orgresearchgate.net Conversely, electron-withdrawing groups like cyanide and chloride lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO. bioinfopublication.orgbioinfopublication.org This modulation of frontier orbital energies directly impacts the molecule's reactivity and electronic behavior. oup.com
The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting reactive centers of a molecule. researchgate.netijarset.com It graphically displays regions that are electron-rich (negative potential) and electron-poor (positive potential). ijarset.com The dipole moment is another key parameter affected by substituents. For example, an electro-attractive group at position 4 of the this compound-3-thione ring can lead to a high dipole moment due to a resonance effect from the dithiole nucleus toward the substituent. bioinfopublication.org However, an attractor group at the C5 position can cause a decrease in the dipole moment. bioinfopublication.org
| Compound | Substituent Type | Heat of Formation (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| This compound-3-one | Unsubstituted | 3.757 | 3.816 |
| 4-methyl-1,2-dithiole-3-one | Electron-Donating (Alkyl) | - | - |
| 4-chloro-1,2-dithiole-3-one | Electron-Withdrawing (Halogen) | - | - |
| 4-ethyl-1,2-dithiole-3-one | Electron-Donating (Alkyl) | -3.838 | 4.703 |
| 5-chloro-1,2-dithiole-3-one | Electron-Withdrawing (Halogen) | -5.281 | 3.650 |
Note: Data extracted from computational studies on this compound-3-one derivatives. researchgate.net The heat of formation is noted to decrease with the addition of chloro atoms. researchgate.net
Analysis of Electron Delocalization and Charge Distribution (Natural Bond Orbital Analysis)
Theoretical Mechanistic Elucidations
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound compounds. By modeling the potential energy surfaces of reactions, researchers can identify intermediates, calculate activation barriers, and predict the most likely pathways for chemical transformations.
Theoretical studies have been instrumental in mapping the complex reaction pathways of this compound derivatives. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy.
A notable example is the theoretical investigation of the electrochemical reduction of the [Fe-Fe] hydrogenase mimic, [Fe₂(bdt)(CO)₆], where 'bdt' stands for benzene-1,2-dithiolate. rsc.orguva.nl This complex is a catalyst for proton reduction, and understanding its mechanism is key to developing more efficient systems for hydrogen production. rsc.org DFT calculations were used to explore the formation of key intermediates. The studies revealed that upon the first one-electron reduction, the formation of [Fe₂(bdt)(CO)₆]¹⁻, which retains its terminally bound CO ligands, is the kinetically favored product. uva.nl A previously proposed intermediate, where a carbonyl group bridges the two iron atoms ([Fe₂(bdt)(μ-CO)(CO)₅]¹⁻), was found to be kinetically inaccessible, despite the two structures being close in energy. rsc.orguva.nl This demonstrates how computational studies can clarify reaction mechanisms by not just identifying stable species, but also by calculating the energy barriers of the transition states that connect them. rsc.org
In another study, DFT calculations were performed to understand the reaction mechanism for the synthesis of dithiolo[3,4-b]pyridines. The results identified the rate-limiting step as a cyclization process that leads to the closure of a 1,4-dihydropyridine (B1200194) ring, calculating a specific activation barrier of 28.8 kcal/mol for this crucial step. researchgate.net
The general approach for such studies often involves modeling several conceivable reaction pathways to determine which is the most energetically favorable. For instance, in studies of related cyclic diones, computational methods have been used to compare different reaction paths, such as rearrangement versus ring-opening, by calculating the Gibbs free energies of activation for each potential route. beilstein-journals.org This comparative analysis is fundamental to predicting reaction outcomes and selectivity. escholarship.org
Hydrogen/deuterium (B1214612) (H/D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom, providing information about the structure and chemical environment of the molecule. wikipedia.org Computational studies are crucial for understanding the underlying mechanisms of these exchange processes.
Quantum mechanical calculations have been successfully applied to elucidate the H/D exchange mechanism for the active hydrogens in benzene-1,2-dithiol. koreascience.kr This investigation, combining atmospheric pressure photoionization (APPI) mass spectrometry with theoretical calculations, explored the reaction pathway for the exchange occurring at the sulfhydryl (-SH) groups. koreascience.kr
The computational results strongly support a two-step reaction mechanism as the most favorable pathway:
Deuteration: The radical cation of the benzene-1,2-dithiol analyte becomes deuterated by a deuterated solvent molecule (e.g., deuterated methanol). koreascience.kr
Hydrogen Transfer: A hydrogen atom is then transferred from the newly deuterated analyte back to a de-deuterated methanol (B129727) molecule, completing the exchange. koreascience.kr
This two-step pathway was compared against a concerted, single-step mechanism. The calculations showed that the double-step reaction is the preferred path, requiring significantly less energy. koreascience.kr
| Reaction Mechanism | Relative Energy Requirement | Conclusion |
|---|---|---|
| Single-Step Reaction | Higher Energy (14.89 kcal/mol more than double-step) | Energetically Unfavorable |
| Double-Step Reaction | Lower Energy | Preferable Reaction Path |
These theoretical findings provide a fundamental understanding of the H/D exchange process, which is critical for the structural identification of molecules using mass spectrometry. koreascience.kr
Computational Studies of Reaction Pathways and Transition States
Theoretical Studies of Metal-Ligand Binding Energies in Dithiolate Complexes
Dithiolate ligands, derived from 1,2-dithiols, form stable complexes with a wide range of metal ions. Theoretical studies are essential for quantifying the strength and understanding the nature of the metal-ligand bonds in these complexes. These studies often involve calculating binding energies, interaction energies, and performing energy decomposition analysis (EDA) to parse the contributions from electrostatic, orbital (covalent), and dispersion forces. inorgchemres.orgscielo.br
DFT calculations have been systematically used to study the structures, binding energies, and electronic properties of tris(benzene-1,2-dithiolato) metal complexes, [M(bdt)₃]³⁻, with various first-row transition metals. banglajol.infoscirp.orgscirp.org These studies show that the metal-ligand binding energies are substantial, on the order of 467-497 kcal/mol, which is an order of magnitude larger than typical physisorption energies. scirp.orgscirp.org A general trend observed is that the binding energy increases with the increasing nuclear charge of the metal ion, which is attributed to enhanced electrostatic interaction. scirp.orgresearchgate.net
| Metal Ion (M³⁺) | Binding Energy (kcal/mol) |
|---|---|
| V³⁺ | 467.19 |
| Cr³⁺ | 497.20 |
| Mn³⁺ | 476.95 |
| Fe³⁺ | 485.49 |
| Co³⁺ | 494.67 |
Note: The decrease in binding energy from Cr to Mn is associated with Jahn-Teller distortion effects in the manganese complex. researchgate.net
Further theoretical studies on dianionic metal-bis(dithiolate) complexes, [ML₂]²⁻ (where M = Ni(II), Pd(II), Pt(II)), have provided deeper insights. inorgchemres.org These calculations revealed that among the group 10 metals studied, the platinum (Pt) complexes exhibit the highest interaction and stabilization energies. inorgchemres.org An energy decomposition analysis (EDA) of these bonds showed that electrostatic interactions are the dominant attractive force, with orbital interactions (primarily ligand-to-metal σ-donation) contributing significantly less to the total bond strength. inorgchemres.org
EDA performed on Ni²⁺ and Zn²⁺ complexes with dithiolene ligands showed that the nature of the bonding can be modulated. For monosubstituted complexes, the electrostatic component was found to be the main stabilizing term, whereas, for disubstituted complexes, the covalent (orbital) term became the primary stabilizing component. scielo.br
Spectroscopic Characterization for Structural and Electronic Elucidation
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of 1,2-dithiole compounds in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their chemical nature.
Studies on various substituted this compound-3-thiones have revealed key structural features. The five-membered this compound ring is generally planar or nearly planar. iucr.org The S–S bond length is consistently found to be shorter than a typical S-S single bond (which is around 2.08 Å), suggesting a degree of double bond character and delocalization within the ring. iucr.org For instance, in 4-phenyl-3H-1,2-dithiole-3-thione and 5-phenyl-3H-1,2-dithiole-3-thione, the S-S bond lengths were determined to be 2.051 Å and 2.046 Å, respectively. iucr.org
In substituted derivatives, the orientation of the substituent relative to the dithiole ring is a significant structural parameter. In phenyl-substituted this compound-3-thiones, the phenyl and dithiole rings are twisted with respect to each other. iucr.org The structure of 4,5-diferrocenyl-1,2-dithiole-3-thione shows that the angles between the this compound-3-thione ring and the two cyclopentadienyl (B1206354) (Cp) rings of the ferrocene (B1249389) units are 33.31° and 48.16°. iucr.org
Crystal structure analysis also elucidates intermolecular interactions that dictate the packing of molecules in the crystal lattice. In the structure of 4,5-diferrocenyl-1,2-dithiole-3-thione, an intermolecular C—H···S interaction of 2.88 Å is observed. iucr.org In charge-transfer salts, such as those involving 1,2-dithiolylium cations and TCNQ radical anions, crystallography reveals segregated stacks of ions, which is crucial for understanding their electrical properties. iucr.org
Selected X-ray Crystallography Data for this compound Derivatives
This table summarizes key bond lengths and angles for several this compound derivatives as determined by single-crystal X-ray diffraction.
| Compound | S-S Bond Length (Å) | C=S Bond Length (Å) | Reference |
|---|---|---|---|
| 4-Phenyl-3H-1,2-dithiole-3-thione | 2.051 | 1.642 | iucr.org |
| 5-Phenyl-3H-1,2-dithiole-3-thione | 2.046 | 1.649 | iucr.org |
| (COD)Pt(dddt) | 2.049 | N/A (dithiolate) | acs.org |
| 4,5-Diferrocenyl-1,2-dithiole-3-thione | 2.062 | 1.660 | iucr.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
NMR spectroscopy is a powerful technique for probing the structure of this compound derivatives in solution. ¹³C NMR, in particular, provides valuable information about the electronic environment of each carbon atom in the heterocyclic ring and its substituents.
In a study of this compound-3-thione derivatives, the chemical shifts of the ring carbons (C-3, C-4, and C-5) were systematically analyzed. cdnsciencepub.com The C=S carbon (C-3) resonates at a very low field, typically in the range of 210-217 ppm, which is characteristic of a thione group. iucr.orgcdnsciencepub.com The chemical shifts of the olefinic carbons, C-4 and C-5, are sensitive to the nature and position of substituents. For example, in the parent this compound-3-thione, C-4 and C-5 appear at 126.8 ppm and 145.4 ppm, respectively. Substitution with a phenyl group at the 4-position shifts the C-4 signal downfield and the C-5 signal upfield, reflecting changes in electron density and anisotropic effects. cdnsciencepub.com
Multinuclear NMR has been applied to metal complexes of 1,2-dithiolenes. For instance, ¹⁹⁵Pt NMR spectroscopy of platinum(II) mono-1,2-dithiolene complexes shows that the chemical shifts are sensitive to the electronic properties of the dithiolene ligand. acs.org This technique can help determine whether the dithiolene ligand is acting as a π-donor or a π-acceptor toward the platinum metal center. acs.org
¹³C NMR Chemical Shifts (δ, ppm) for Substituted this compound-3-thiones
This table presents the ¹³C NMR chemical shift data for the ring carbons of various this compound-3-thione derivatives, measured in CDCl₃. Data is sourced from Plavac et al. (1975). cdnsciencepub.com
| Substituent | C-3 (C=S) | C-4 | C-5 |
|---|---|---|---|
| None | 216.7 | 126.8 | 145.4 |
| 4-Phenyl | 214.2 | 136.5 | 142.9 |
| 5-Phenyl | 216.2 | 122.1 | 163.6 |
| 4,5-Diphenyl | 213.6 | 142.3 | 151.0 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound compounds and to elucidate their structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is crucial for the characterization of novel this compound derivatives. It provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the measured mass can be matched to a unique combination of atoms. For example, HRMS was used to confirm the identity of 5-phenylthio-3H-1,2-dithiol-3-one, with the experimentally found mass of 225.9589 closely matching the calculated mass of 225.9581 for the formula C₉H₆OS₃. arkat-usa.org Similarly, the molecular ion peak for 4,5-diferrocenyl-1,2-dithiole-3-thione was observed at m/z 502, confirming its molecular weight. iucr.org
Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS) are advanced techniques that provide deeper structural insights, especially for complex mixtures or large molecules. mdpi.com
Tandem MS (also known as MS/MS) involves multiple stages of mass analysis. nationalmaglab.org First, a precursor ion of a specific m/z is selected. This ion is then fragmented, typically through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second stage. nationalmaglab.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing information about its connectivity and functional groups. This method has been used to derive crucial architectural information about dithiol-containing polymers by analyzing their unique fragmentation products. mdpi.comresearchgate.net
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase. mdpi.com When coupled with mass spectrometry (IM-MS), it allows for the differentiation of isomers (compounds with the same mass but different structures) that cannot be distinguished by MS alone. Ions are passed through a drift tube filled with a buffer gas, and their drift time is measured. More compact ions travel faster than extended, bulkier ions of the same mass. This technique has been successfully applied to differentiate and characterize dithiol-yne oligomers with distinct architectures, such as distinguishing between linear and cyclic forms. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key method for identifying functional groups and probing the bonding within this compound molecules. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds.
For this compound-3-thione derivatives, several key vibrational modes are diagnostically useful. The C=S (thione) stretching vibration typically appears as a strong band in the region of 1130-1175 cm⁻¹. canterbury.ac.nz The C=C stretching vibration of the dithiole ring is observed around 1470-1560 cm⁻¹. canterbury.ac.nzresearchgate.net The C-S stretching frequencies are generally found at lower wavenumbers, often coupled with ring deformation modes. researchgate.net In metal-dithiolene complexes, the vibrational frequencies of the C=C and C-S bonds are sensitive to the oxidation state of the ligand, with dithione character (more oxidized) showing lower ν(C=C) and higher ν(C-S) frequencies compared to dithiolate character (more reduced). researchgate.net
Characteristic IR Frequencies (cm⁻¹) for this compound Derivatives
This table lists typical infrared absorption frequencies for key functional groups in this compound compounds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| ν(C=S) of thione | 1130 - 1175 | canterbury.ac.nz |
| ν(C=O) of ketone | ~1670 | arkat-usa.org |
| ν(C=C) of dithiole ring | 1450 - 1560 | canterbury.ac.nzresearchgate.net |
| ν(C-S) | ~880 and ~1170 | researchgate.net |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure.
This compound derivatives typically exhibit several strong absorption bands in the UV-Vis region. 3H-1,2-dithiole-3-thiones show intense absorptions that are responsible for their characteristic yellow to red color. For example, 5-butylthio-3H-1,2-dithiol-3-thione in hexane (B92381) shows a strong absorption maximum (λmax) at approximately 425 nm. arkat-usa.org This long-wavelength absorption is often assigned to a π→π* transition within the delocalized π-system of the dithiolethione moiety. rsc.org The corresponding ketone, 5-butylthio-3H-1,2-dithiol-3-one, has its primary absorption at a much shorter wavelength (~330 nm), demonstrating the significant influence of the exocyclic sulfur atom on the electronic structure. arkat-usa.org
The UV-Vis spectra can also be influenced by substituents and the solvent environment, a phenomenon known as solvatochromism. researchgate.net In metal-dithiolene complexes, additional bands corresponding to ligand-to-metal or metal-to-ligand charge transfer (LMCT or MLCT) transitions are often observed, providing insight into the metal-ligand electronic interactions. nih.gov
UV-Vis Absorption Maxima (λmax) for this compound Derivatives
This table shows the primary absorption maxima for several this compound derivatives in different solvents.
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 5-Butylthio-3H-1,2-dithiol-3-thione | ~425 | Hexane | arkat-usa.org |
| 5-Butylthio-3H-1,2-dithiol-3-one | ~330 | Hexane | arkat-usa.org |
| 5-Phenyl-3H-1,2-dithiole-3-thione S-oxide | 268, 305, 420 | Acetonitrile | rsc.org |
| MoIVO(SPh)₂(iPr₂Dt⁰) | 540 | Not Specified | nih.gov |
Applications of 1,2 Dithiole Compounds in Advanced Materials and Catalysis
Role in Organic Electronic Materials
Derivatives of 1,2-dithiole, particularly this compound-3-thiones, are valuable precursors for creating a variety of organic electronic materials. nih.govresearchgate.netrsc.orgd-nb.info The sulfur-rich nature of these heterocycles contributes to unique electronic properties, making them suitable for applications in conductors, semiconductors, and optical devices. nih.govresearchgate.net
Enhancing Nonlinear Optical Properties
Nonlinear optical (NLO) materials, which alter the properties of light, are crucial for modern photonics and optoelectronics. Certain this compound-3-thione derivatives and the molecules synthesized from them have been shown to possess significant third-order NLO properties. nih.govrsc.org These properties are essential for applications like all-optical switching. nih.gov
Research has focused on metal complexes of dithiolate ligands, which are derived from 1,2-dithioles. For instance, two novel 1,3-dithiole-2-thione-4,5-dithiolate compounds, involving gold and nickel, were investigated for their NLO properties. The studies revealed that these materials are promising candidates for NLO applications due to their high third-order nonlinear susceptibility and hyperpolarizability. nih.gov Another study on a copper-dithiolate complex also highlighted its potential as a material for all-optical switching, exhibiting a negative Kerr coefficient. rsc.org The unique electronic structure of the dithiolene core, which facilitates charge transfer, is a key factor in these enhanced NLO effects. mdpi.com
Table 1: Third-Order Nonlinear Optical Properties of Dithiolate Compounds
| Compound Name | Nonlinear Refractive Index (n₂) (m²/W) | Wavelength (nm) | Key Finding |
|---|---|---|---|
| Benzyltriethylamine bis(2-thioxo-1,3-dithiole-4,5-dithiolato) aurate(III) (BTEAADT) | -1.685 × 10⁻¹⁸ | 532 | Exhibits self-defocusing effect. nih.gov |
| Benzyltriethylamine bis(2-thioxo-1,3-dithiole-4,5-dithiolato) nickel(III) (BTEANDT) | +7.311 × 10⁻¹⁸ | 1064 | Exhibits self-focusing effect. nih.gov |
| (Hexadecyltrimethylammonium)bis(4,5-dithiolato-1,3-dithiole-2-thione)copper (HTCu) | -1.51 × 10⁻¹¹ (esu) | 1064 | Negative Kerr coefficient, promising for all-optical switching. rsc.org |
Development of Organic Photoconductive and Semiconducting Materials
The planarity and potential for strong intermolecular π-π stacking make this compound derivatives and their products suitable for use as organic photoconductors and semiconductors. nih.govresearchgate.net These materials are integral to devices like organic field-effect transistors (OFETs). pnas.org The incorporation of the this compound-3-thione moiety is a known strategy for creating organic electronic conductors and semiconducting polymers. researchgate.netd-nb.info For example, compounds like (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv), 3-bromo-2,5-dimethyl- are explored for their potential in organic electronics due to the unique electronic properties conferred by the sulfur-rich ring system. pnas.org Furthermore, tetrathiafulvalene (B1198394) (TTF) derivatives, which can be synthesized from 1,2-dithioles, have shown strong performance as semiconductor materials in OFETs, attributed to enhanced π–π stacking from their extended aromatic structures. journalijdr.com
Synthesis of Tetrathiafulvalene Vinylogues (TTFVs)
This compound-3-thiones are key and valuable precursors in the synthesis of tetrathiafulvalene vinylogues (TTFVs). nih.govd-nb.infonih.gov TTFVs are π-extended analogues of the parent tetrathiafulvalene (TTF) and are noted for their excellent electron-donating capabilities, making them highly attractive for organic-based electronics. rsc.orgnih.gov Like TTF, these molecules can undergo stable and reversible electron transfers. nih.gov
The synthesis often involves a phosphite-mediated coupling reaction. journalijdr.com A common route is the oxidative dimerization of corresponding dithiafulvene (DTF) precursors, which are themselves synthesized from this compound-3-thiones. rsc.orgnih.gov For example, 4,5-bis(2-cyanoethylsulfanyl)-1,3-dithiole-2-thione can be reacted with an aldehyde to form a dithiafulvene, which is then dimerized to yield the final TTFV. rsc.org This synthetic pathway allows for the creation of a wide range of TTFV derivatives with tailored electronic properties for use in advanced materials. nih.govresearchgate.net
Catalytic Applications of 1,2-Dithiolate Complexes
The ability of the 1,2-dithiolate ligand (the reduced form of this compound) to coordinate with metal ions has led to a class of catalysts with significant applications, particularly in energy-related chemical reactions. The unique electronic nature of the dithiolene ligand, often described as "non-innocent," is central to its catalytic function. nih.govrsc.org
Metal Dithiolenes in Water Splitting (Reductive Side)
Metal dithiolene complexes, particularly those of cobalt and nickel, have emerged as highly active and robust catalysts for the hydrogen evolution reaction (HER), which is the reductive half of water splitting. nih.govpnas.orgnih.gov This process is critical for producing hydrogen fuel from water. nih.gov The delocalized electronic structure of the metal-dithiolene core allows it to act as an electron reservoir, facilitating the multi-electron transfer needed for proton reduction. pnas.orgnih.gov
Studies on nickel bis-dithiolate complexes have shown their effectiveness as electrocatalysts for HER. d-nb.infonih.gov For instance, a series of nickel complexes with ligands like benzene-1,2-dithiolate (bdt²⁻) and maleonitriledithiolate (mnt²⁻) were shown to be active catalysts, with the mechanism proposed to involve the reduction of the complex followed by protonation at the sulfur atoms. nih.gov Cobalt dithiolene complexes have also demonstrated exceptional activity, with some achieving turnover numbers (TONs) as high as 9,000 in photocatalytic systems. pnas.org The catalytic mechanism is often described as an ECEC (electrochemical-chemical-electrochemical-chemical) pathway, involving sequential reduction and protonation steps. pnas.org
Table 2: Performance of Metal Dithiolene Catalysts in Hydrogen Evolution Reaction (HER)
| Catalyst Complex | Metal Center | Max. Turnover Number (TON) | System Conditions |
|---|---|---|---|
| Ni(tdt)₂ | Nickel | 158 | Electrocatalysis with trifluoroacetic acid in acetonitrile. nih.gov |
| Ni(bdt)₂ | Nickel | 113 | Electrocatalysis with trifluoroacetic acid in acetonitrile. nih.gov |
| [Co(dithiolene)] (with electron-withdrawing groups) | Cobalt | ~9,000 | Photocatalysis with a photosensitizer and ascorbic acid in aqueous solution. pnas.org |
| NᵗBu₄[Co(BNT)₂] | Cobalt | 495 | Photocatalysis with a xanthene dye in CH₃CN/H₂O. rsc.org |
| NᵗBu₄[Ni(BNT)₂] | Nickel | 676 | Photocatalysis with a xanthene dye in CH₃CN/H₂O. rsc.org |
| [BzPy]₂[Ni(tdas)₂] | Nickel | 2202 | Electrocatalysis in phosphate (B84403) buffer solution. d-nb.info |
Coordination Chemistry in Catalyst Design
The design of effective dithiolene-based catalysts hinges on their coordination chemistry. The 1,2-dithiolate ligand is a bidentate sulfur donor that typically forms square-planar complexes with metals like nickel. d-nb.infonih.gov This planar geometry is conducive to π-stacking and facilitates electron transfer, which are beneficial for both electronic materials and catalysis. itn.pt
The "non-innocent" character of the dithiolene ligand is a crucial aspect of its coordination chemistry. nih.govrsc.org This means the ligand actively participates in the redox processes of the complex, storing and releasing electrons. The electron density is delocalized over the entire metal-sulfur core, which stabilizes different oxidation states and facilitates the catalytic cycle. pnas.orgnih.gov The nature of the substituents on the dithiolene backbone can be tuned to modify the electronic properties and, consequently, the catalytic activity of the complex. For example, introducing electron-withdrawing groups on the ligand can enhance the activity of cobalt dithiolene catalysts for proton reduction. pnas.org This tunability allows for the rational design of catalysts with optimized performance for specific reactions. mdpi.com
Development of Dynamic Covalent Materials and Polymer Chemistry
The unique reactivity of the 1,2-dithiolane (B1197483) functional group, particularly its susceptibility to reversible ring-opening polymerization, has positioned it as a valuable component in the creation of dynamic covalent materials. nih.gov This reactivity stems from the geometric constraints of the five-membered ring, which forces the disulfide bond into a conformation with a low dihedral angle, weakening the S-S bond and making it prone to dynamic exchange reactions. nih.gov This characteristic is harnessed in polymer chemistry to design materials with responsive and adaptive properties.
Dithiolane-Containing Polymers for Responsive Networks
The incorporation of 1,2-dithiolane moieties into polymer structures is an effective strategy for constructing responsive and dynamic networks. researchgate.netacs.orgnih.gov A notable example involves the synthesis of ABA triblock copolymers, which feature a central hydrophilic block, such as poly(ethylene oxide) (PEO), and terminal hydrophobic blocks containing pendant 1,2-dithiolane groups. acs.orgnih.govacs.org In aqueous solutions, these amphiphilic block copolymers self-assemble into structures like bridged flower micelles, particularly at high concentrations. researchgate.netacs.orgnih.gov
The formation of a responsive network is triggered by the introduction of a thiol, which initiates the reversible ring-opening polymerization of the 1,2-dithiolane units within the micellar cores. acs.orgnih.govacs.org This process leads to the cross-linking of the micelles and subsequent gelation of the network, forming a hydrogel. acs.orgnih.gov The proposed mechanism for this gelation involves both physical cross-linking from the bridging PEO chains and chemical cross-linking via the thiol-initiated polymerization of the dithiolane groups. acs.org
A key research finding is that the properties of the resulting hydrogels are highly dependent on the specific structure of the 1,2-dithiolane monomers used. acs.orgnih.gov A comparative study of hydrogels derived from different dithiolane structures revealed significant differences in their mechanical properties. acs.orgnih.gov
| Dithiolane Derivative | Resulting Hydrogel Properties |
| Methyl asparagusic acid | Highly dynamic, adaptable, and self-healing. acs.orgnih.gov |
| Lipoic acid | Rigid, resilient, and brittle. acs.orgnih.gov |
This tuneability allows for the rational design of hydrogels with specific functionalities. By incorporating both types of dithiolane monomers into the block copolymers, the properties of the resulting materials can be precisely tailored. acs.orgnih.gov These hydrogels exhibit dynamic behaviors such as shear-thinning and self-healing, can be injected through a syringe, and can rapidly recover their mechanical properties after experiencing severe strain. researchgate.netacs.org The dynamic nature of these gels can also be modulated by factors like the concentration of dithiolane units, pH, and temperature. researchgate.netacs.org
Reversible Cross-Linking Strategies in Materials Science
Reversible cross-linking, enabled by dynamic covalent chemistry, is a cornerstone of modern materials science, allowing for the development of adaptable, self-healing, and recyclable materials. researchgate.net The 1,2-dithiolane ring is an exemplary motif for achieving this, as its ring-opening and closing can be controlled, leading to the formation and cleavage of disulfide bonds within a polymer network. nih.govresearchgate.net
The thiol-initiated ring-opening polymerization of 1,2-dithiolanes is a prime example of a reversible cross-linking strategy. acs.orgresearchgate.net This reaction involves the repeated breaking and forming of disulfide bonds, a process that continues until a thermodynamically stable network is formed. researchgate.net This dynamic character, based on the reversible ring-opening of the pendant 1,2-dithiolanes, is what imparts properties like self-healing to the material. researchgate.netacs.org The disulfide bonds within the cross-linked material are dynamic and can be cleaved and reformed in response to various stimuli, including the addition of thiols, changes in pH, or temperature. researchgate.netacs.org
Beyond thiol-induced dynamicity, the disulfide bonds in these networks can also be cleaved through other means, such as heat, photo-irradiation, or mechanical stress. researchgate.net This multi-stimuli responsiveness expands the potential applications of these materials. For instance, the homopolymerization of multifunctional 1,2-dithiolanes can create network polymers capable of stress relaxation. researchgate.net This occurs through a radically mediated bond reorganization process, which can be activated during or after polymerization to improve optical quality and reduce internal stresses. researchgate.net
The versatility of this chemistry allows for the synthesis of various polymer architectures. For example, degradable bottlebrush polymers with poly(disulfide) backbones have been synthesized through the copolymerization of α-lipoic acid. researchgate.net These polymers can be degraded under mild reducing conditions, highlighting the reversibility of the disulfide cross-links. researchgate.net Furthermore, the development of synthetic methods for a variety of functional 1,2-dithiolanes continues to expand the toolbox for creating these advanced materials. nih.govrsc.orgnsf.gov
Emerging Research Directions and Future Prospects for 1,2 Dithiole Chemistry
New Frontiers in Advanced Synthetic Methodologies
The development of efficient and versatile synthetic methods for constructing the 1,2-dithiole ring system is a cornerstone of advancing its chemistry and applications. While traditional methods have been refined, recent research has focused on novel strategies that offer improved yields, greater functional group tolerance, and more environmentally benign conditions. mdpi.comresearchgate.net
A significant advancement involves the use of α-enolic dithioesters as precursors. Treatment of these compounds with elemental sulfur and indium(III) chloride under solvent-free conditions provides a direct and efficient route to 3H-1,2-dithiole-3-thiones with good to excellent yields. mdpi.com Another innovative one-pot protocol utilizes terminal alkynes, which react with elemental sulfur in the presence of a suitable amine to afford 5-substituted this compound-3-thiones. mdpi.com This method is particularly valuable as it allows for the introduction of various substituents at the 5-position. mdpi.com
Furthermore, a novel domino protocol has been developed for the synthesis of 1,2-dithioles from β-ketodithioesters and aryl isothiocyanates. iftmuniversity.ac.in This transition-metal and external oxidant-free method proceeds at room temperature and offers a straightforward route to a diverse range of this compound derivatives. iftmuniversity.ac.in The reaction is believed to proceed through a radical cascade pathway. iftmuniversity.ac.in
Other notable modern synthetic approaches include:
The reaction of cyclopropenthione derivatives with elemental sulfur in the presence of potassium fluoride (B91410). mdpi.com
The treatment of 2-bromobenzaldehydes with potassium sulfide (B99878) to form substituted 3H-benzo mdpi.comasianpubs.orgdithiole-3-thiones. mdpi.com
A new synthetic route to 2,3-dihydro-4H-1,3-thiazine derivatives that proceeds through the reductive rearrangement of this compound-3-ylidene thiones. canterbury.ac.nz
These emerging synthetic methodologies are expanding the accessible chemical space of this compound derivatives, enabling the synthesis of novel structures with tailored properties for various applications.
Advanced Mechanistic Investigations and Computational Modeling
Concurrent with the development of new synthetic methods, there is a growing emphasis on understanding the intricate mechanisms of reactions involving 1,2-dithioles. Advanced mechanistic investigations, often coupled with computational modeling, are providing unprecedented insights into the reactivity and electronic structure of these heterocycles. asianpubs.orgtandfonline.combioinfopublication.org
Density functional theory (DFT) calculations have been instrumental in elucidating reaction pathways and predicting the stability of intermediates. For instance, DFT studies on the electroreduction of this compound-3-thiones and their S-alkylated derivatives have helped to understand the subsequent reactions of the resulting radical anion and radical species. tandfonline.com These calculations revealed that the radicals can undergo dimerization or participate in an ECE (electrochemical-chemical-electrochemical) mechanism, with the preferred pathway depending on the substitution pattern of the dithiole ring. tandfonline.com
Computational studies have also been employed to investigate the structure-property relationships of this compound-3-thione derivatives. bioinfopublication.org By calculating various molecular descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moments, and polarizability, researchers can correlate the electronic structure of these compounds with their observed biological activities. bioinfopublication.orgresearchgate.net This quantitative structure-activity relationship (QSAR) modeling is a powerful tool for designing new this compound derivatives with enhanced therapeutic potential. researchgate.netzenodo.orgresearchgate.net
Furthermore, theoretical studies have shed light on the lipophilicity of synthetic this compound derivatives, a crucial parameter for their pharmacokinetic properties. asianpubs.orgyoutube.comresearchgate.net By comparing experimentally determined partition coefficients (log P) with calculated values, researchers can gain a better understanding of how different substituents influence the hydrophobicity of these compounds. asianpubs.orgyoutube.comresearchgate.net
Innovative Applications in Emerging Technologies
The unique electronic and optical properties of this compound derivatives make them attractive candidates for a range of emerging technologies, particularly in the field of materials science. ontosight.airesearchgate.net Their ability to participate in electron transfer processes and form stable radical species has led to their exploration in organic electronics and nonlinear optics. mdpi.comontosight.ai
One of the most promising applications of 1,2-dithioles is in the development of organic conductive materials. ontosight.aiontosight.ai Certain this compound derivatives, particularly those that can form complexes with metals, exhibit semiconductor or conductor properties. ontosight.aimdpi.com These materials are being investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.ai The ability to tune the electronic properties of these molecules through synthetic modification offers a pathway to materials with tailored conductivity and performance characteristics.
Moreover, this compound-3-thiones have been utilized as precursors for the synthesis of tetrathiafulvalene (B1198394) (TTF) vinylogues. mdpi.comresearchgate.net These extended π-systems are known to possess significant nonlinear optical (NLO) properties, making them suitable for applications in optical devices and photonics. mdpi.comresearchgate.net The charge-transfer characteristics within these molecules are key to their NLO response.
The versatility of the this compound scaffold is further highlighted by its incorporation into more complex molecular architectures. For example, fluorene (B118485) derivatives containing this compound moieties have been synthesized and studied for their intramolecular charge transfer properties. acs.org These "push-pull" systems, where the dithiole acts as an electron donor, are of interest for their potential in electro-optic and photovoltaic applications. acs.org
The exploration of 1,2-dithioles in these advanced technological fields is still in its early stages, but the initial results are highly encouraging. Continued research into the synthesis, characterization, and device integration of these materials is expected to unlock their full potential in the next generation of electronic and optical technologies.
Q & A
Q. What techniques are critical for characterizing this compound derivatives in kinetic studies?
- ESR spectroscopy : Identifies radical intermediates and quantifies spin densities.
- Flash photolysis : Measures transient absorption spectra and decay kinetics.
- Electrochemical methods : Probe redox behavior and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
